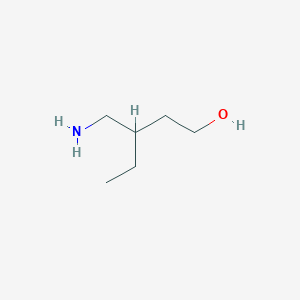

3-(Aminomethyl)pentan-1-ol

Description

3-(Aminomethyl)pentan-1-ol (CAS: Not explicitly provided in evidence) is a branched amino alcohol with a molecular formula tentatively inferred as C₆H₁₅NO based on structural analogs. This compound features a pentanol backbone substituted with an aminomethyl (-CH₂NH₂) group at the third carbon. Amino alcohols of this class are of interest in organic synthesis, pharmaceuticals, and materials science due to their dual functional groups (amine and hydroxyl), enabling diverse reactivity.

Properties

IUPAC Name |

3-(aminomethyl)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-6(5-7)3-4-8/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMZDFLZTLVQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231282-15-8 | |

| Record name | 3-(aminomethyl)pentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-pentanone with formaldehyde and ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the production of 3-(Aminomethyl)pentan-1-ol may involve the catalytic hydrogenation of nitriles or the hydroamination of alkenes. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: 3-(Aminomethyl)pentanal.

Reduction: 3-(Aminomethyl)pentane.

Substitution: 3-(Chloromethyl)pentan-1-ol.

Scientific Research Applications

Chemistry: 3-(Aminomethyl)pentan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual functionality allows for diverse chemical transformations .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving amino alcohols. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: 3-(Aminomethyl)pentan-1-ol is investigated for its potential therapeutic applications, including its use as a building block for drug development. Its structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers. Its unique properties make it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pentan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular Targets and Pathways:

Proteins and Enzymes: The compound can bind to active sites of enzymes, altering their catalytic activity.

Cell Membranes: The amphiphilic nature of the compound allows it to interact with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-(Aminomethyl)pentan-1-ol, differing in chain length, substituents, or cyclic frameworks:

Physicochemical Properties

- Polarity and Solubility: The addition of methoxy groups in 3-amino-5-methoxy-3-(methoxymethyl)pentan-1-ol increases polarity (logP = -1.31) compared to non-substituted analogs, enhancing water solubility .

- Thermal Stability : Piperidinium-based analogs (e.g., 3AMP) exhibit stability in perovskite structures under thermal stress, suggesting robustness in materials applications .

Biological Activity

3-(Aminomethyl)pentan-1-ol, also known as 5-amino-1-pentanol, is an organic compound classified as an amino alcohol. Its unique structure, characterized by a primary amino group (-NH2) and a hydroxyl group (-OH) at opposite ends of a five-carbon chain, contributes to its diverse biological activities and potential applications in pharmaceuticals and materials science.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 101.17 g/mol

- Structure : The compound features a pentane backbone with the amino group attached to the first carbon and the hydroxyl group at the terminal carbon.

Biological Activity Overview

Research indicates that 3-(Aminomethyl)pentan-1-ol exhibits several biological activities, primarily due to its amino alcohol structure. Key areas of interest include:

- Pharmaceutical Applications : Its structure allows it to serve as a building block for various pharmaceutical compounds, potentially aiding in drug development.

- Environmental Technologies : The compound has shown promise in carbon dioxide absorption, indicating potential applications in carbon capture technologies.

- Antimicrobial Properties : Derivatives of this compound may exhibit antimicrobial effects, making them candidates for further research in antibacterial and antifungal therapies.

Interaction Studies

Studies have focused on the interactions of 3-(Aminomethyl)pentan-1-ol with various chemical species:

- Carbon Dioxide Absorption : Research suggests that amino alcohols can effectively absorb CO, which could be leveraged for environmental applications.

- Reactivity with Metal Catalysts : The compound's interactions with metal catalysts highlight its role in facilitating specific chemical transformations, important for synthetic chemistry.

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional characteristics of 3-(Aminomethyl)pentan-1-ol compared to related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Aminomethyl)pentan-1-ol | CHNO | Bifunctional; used in biodegradable plastics |

| 5-Amino-1-pentanol | CHNO | Similar structure; potential pharmaceutical uses |

| 2-Aminoethanol | CHNO | Shorter chain; widely used as solvent |

| 2-Amino-2-methylpropan-1-ol | CHNO | Tertiary amine; used in pharmaceuticals |

The unique five-carbon chain length of 3-(Aminomethyl)pentan-1-ol, combined with both amino and hydroxyl functional groups, distinguishes it from other amino alcohols in terms of reactivity and application potential.

Case Study 1: Antimicrobial Activity

Recent studies have indicated that derivatives of 3-(Aminomethyl)pentan-1-ol may possess antimicrobial properties. In vitro tests demonstrated significant inhibition against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Case Study 2: Carbon Capture

Research published in environmental chemistry journals has highlighted the effectiveness of amino alcohols, including 3-(Aminomethyl)pentan-1-ol, in absorbing carbon dioxide. This property has implications for developing sustainable technologies aimed at reducing greenhouse gas emissions.

Case Study 3: Pharmaceutical Development

In medicinal chemistry, compounds similar to 3-(Aminomethyl)pentan-1-ol have been explored as precursors for synthesizing β-secretase inhibitors for Alzheimer's disease treatment. These studies emphasize the compound's relevance in neuropharmacology and its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.